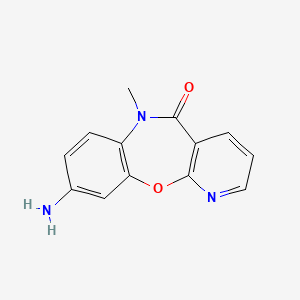
3-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 14375 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Chemical Reactions Analysis
NSC 14375 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 14375 can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking down of the compound in the presence of water, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 14375 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development and disease treatment.
Industry: NSC 14375 is utilized in the production of certain industrial chemicals and materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism by which NSC 14375 exerts its effects involves specific molecular targets and pathways. The compound interacts with certain enzymes and receptors, leading to a cascade of biochemical reactions. These interactions can modulate various cellular processes, making NSC 14375 a compound of interest in pharmacology and biochemistry.
Comparison with Similar Compounds
NSC 14375 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 134754: Known for its role as an inhibitor of the HIF pathway.
NSC 131463: Another compound with similar structural properties but different biological activities.
The uniqueness of NSC 14375 lies in its specific interactions and the range of reactions it can undergo, making it a versatile compound in scientific research.
Properties
CAS No. |
5438-72-2 |
|---|---|
Molecular Formula |
C11H15N5O3 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)propanamide |
InChI |
InChI=1S/C11H15N5O3/c1-14-7(5-4-6(12)17)13-9-8(14)10(18)16(3)11(19)15(9)2/h4-5H2,1-3H3,(H2,12,17) |
InChI Key |
STMPPRPZVXGOGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




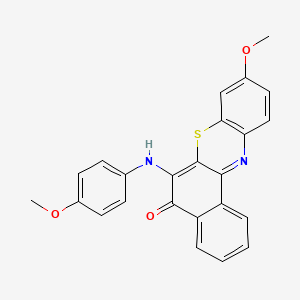
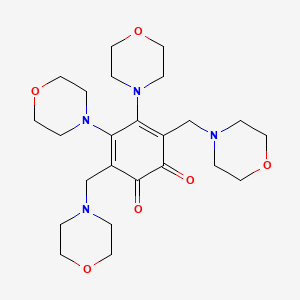
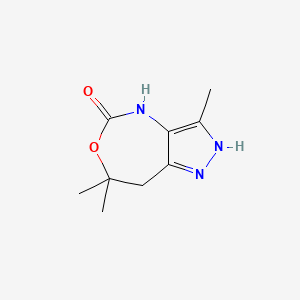
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794903.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794909.png)

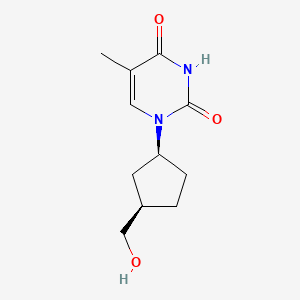
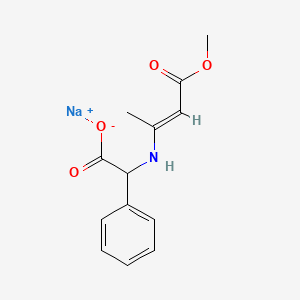

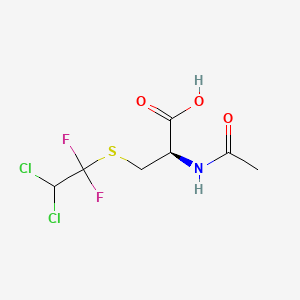
![5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole](/img/structure/B12794947.png)
